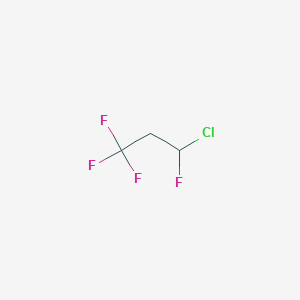
3-Chloro-1,1,1,3-tetrafluoropropane
概要
説明
3-Chloro-1,1,1,3-tetrafluoropropane is a useful reagent for the fluorination of chloropropenes . It appears as a colorless, odorless, nonflammable liquid .
Synthesis Analysis
The synthesis of 3-Chloro-1,1,1,3-tetrafluoropropane involves the fluorination of 1-Propene, 1,3,3,3-tetrachloro- and 1,1,3,3-TETRACHLOROPROPENE . The method of density functional theory (DFT) at B3LYP/6-311++G (d, p) level was employed to estimate the standard enthalpy of formation ΔfHm⊖, the standard Gibbs free energy of formation ΔfGm⊖, and the isobaric heat capacity Cp, m of some compounds during the synthesis .Molecular Structure Analysis
The molecular formula of 3-Chloro-1,1,1,3-tetrafluoropropane is C3H3ClF4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
3-Chloro-1,1,1,3-tetrafluoropropane is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals . It undergoes oxidation with strong oxidizing agents and under extremes of temperature . The reaction products are hydrochloric acid (HCl), chlorine atom (Cl), and hydrogen fluoride (HF) gas .Physical And Chemical Properties Analysis
3-Chloro-1,1,1,3-tetrafluoropropane has a molecular weight of 150.50 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 42.6±8.0 °C at 760 mmHg, and a vapour pressure of 401.8±0.1 mmHg at 25°C .科学的研究の応用
Dehydrohalogenation Catalyst
3-Chloro-1,1,1,3-tetrafluoropropane can be used as a substrate in dehydrohalogenation reactions . This process involves the removal of a halogen atom and a hydrogen atom from the molecule. Nanoscopic metal fluorides such as AlF3, MgF2, CaF2, SrF2, and BaF2 have been used as catalysts for this reaction .
Dehydrofluorination Catalyst
In addition to dehydrohalogenation, 3-Chloro-1,1,1,3-tetrafluoropropane can also be used in dehydrofluorination reactions . This is a type of elimination reaction where a molecule of HF is removed from the substrate .
Research on Metal Fluoride Catalysts
The compound has been used in studies investigating the properties of metal fluoride catalysts . These catalysts are prepared using the fluorolytic sol–gel synthesis .
Vapor-Liquid Equilibrium Studies
3-Chloro-1,1,1,3-tetrafluoropropane has been used in studies investigating the vapor-liquid equilibrium (VLE) of binary systems . These studies are important for understanding the thermodynamic properties of mixtures, which is crucial for processes like distillation .
Refrigeration Technology
The compound has potential applications in refrigeration technology . Hydrofluoro-olefins (HFOs), which include 3-Chloro-1,1,1,3-tetrafluoropropane, are being considered as environmentally friendly alternatives to existing hydrofluorocarbons (HFCs) due to their low global warming potential and zero ozone-depletion potential .
Industrial Preparation of HFOs
3-Chloro-1,1,1,3-tetrafluoropropane is involved in the industrial preparation of HFOs . The development of efficient and eco-friendly methods for the production of HFOs is a subject of intense study in the chemical industry .
作用機序
Target of Action
3-Chloro-1,1,1,3-tetrafluoropropane is primarily used as a reagent for the fluorination of chloropropenes . Chloropropenes are a group of organic compounds that are used in various chemical reactions. The role of 3-Chloro-1,1,1,3-tetrafluoropropane in these reactions is to introduce fluorine atoms into the chloropropene molecules .
Result of Action
The primary result of the action of 3-Chloro-1,1,1,3-tetrafluoropropane is the fluorination of chloropropenes . This can lead to the formation of new compounds with different properties. The specific molecular and cellular effects of these new compounds would depend on their structure and properties.
Safety and Hazards
3-Chloro-1,1,1,3-tetrafluoropropane is poisonous by inhalation . It emits toxic fumes of chlorine and fluorine when heated to decomposition . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
3-chloro-1,1,1,3-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF4/c4-2(5)1-3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOMEYREADWKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382022 | |
| Record name | 3-chloro-1,1,1,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,1,1,3-tetrafluoropropane | |
CAS RN |
149329-29-3 | |
| Record name | 3-chloro-1,1,1,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary focus of the research regarding 3-chloro-1,1,1,3-tetrafluoropropane in the provided abstract?
A1: The research focuses on a specific chemical process: the dehydrofluorination of 3-chloro-1,1,1,3-tetrafluoropropane to produce 1-chloro-3,3,3-trifluoropropene (HCFC-1233zd). [] This process aims to achieve a high selectivity of HCFC-1233zd using steam vapor as the reaction medium and a specific, yet undisclosed, catalyst. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



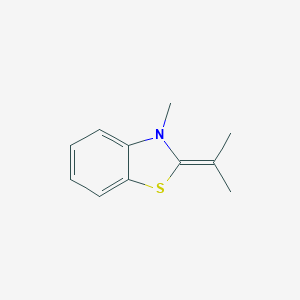
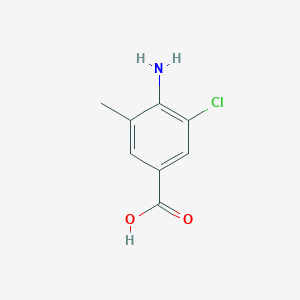
![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)

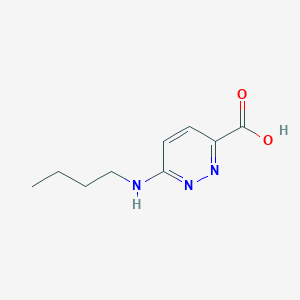
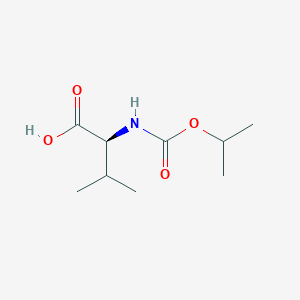
![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
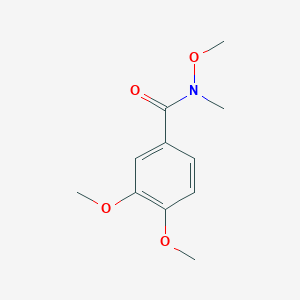

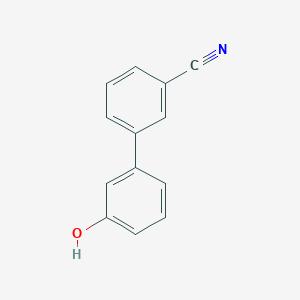

![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)
